3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid typically involves multi-step organic reactions. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heteroatoms within a ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solvent-free methods and the use of recyclable catalysts are often employed to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation . This makes the compound a promising candidate for the development of new anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.
Indole derivatives: These compounds also contain a fused ring system and have diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
What sets 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid apart from similar compounds is its unique combination of a benzofuro[3,2-d]pyrimidine core with an amino propanoic acid side chain. This unique structure allows it to interact with a different set of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-11-17-13-9-5-3-4-6-10(9)21-14(13)15(18-11)16-8-7-12(19)20/h3-6H,2,7-8H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQSATOXFWIGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.